Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoropropyl group and a chloro group, and an ethyl ester group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions.
Chlorination: The chloro group is introduced through halogenation reactions.
Esterification: The final step involves converting the carboxylic acid group into an ethyl ester using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoropropyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Azides, amines, and other substituted derivatives.
Scientific Research Applications
Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group and the pyrazole ring contribute to its binding affinity to target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylate is unique due to its trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
5-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: Lacks the ethyl ester group.
Ethyl 5-chloro-1-(propyl)-1H-pyrazole-4-carboxylate: Has a propyl group instead of a trifluoropropyl group.
Ethyl 5-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate: Has a shorter trifluoromethyl group.
These compounds differ in their reactivity, solubility, and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 5-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c1-2-17-8(16)6-5-14-15(7(6)10)4-3-9(11,12)13/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKORRTUBFHQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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